

An In-depth Technical Guide on the Thermochemical Properties of 6-Methylheptanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **6-methylheptanal**. Due to a lack of experimentally derived values in publicly accessible literature, this document presents high-quality calculated data and outlines the standard experimental protocols that would be employed for their determination. This information is intended to be a valuable resource for researchers in various fields, including flavor science, materials science, and chemical engineering, as well as for professionals in drug development who may encounter this or structurally similar compounds.

Introduction to 6-Methylheptanal

6-Methylheptanal ($C_8H_{16}O$) is an organic compound classified as a branched-chain aldehyde. It is primarily recognized for its characteristic fresh, green, and citrus-like aroma, which has led to its use in the flavor and fragrance industry to impart grapefruit and other citrus notes to a variety of products. While its biological and pharmacological properties are not extensively studied, a thorough understanding of its thermochemical properties is crucial for its application in industrial processes, for assessing its environmental fate, and for any potential toxicological or metabolic studies.

Thermochemical Data for 6-Methylheptanal

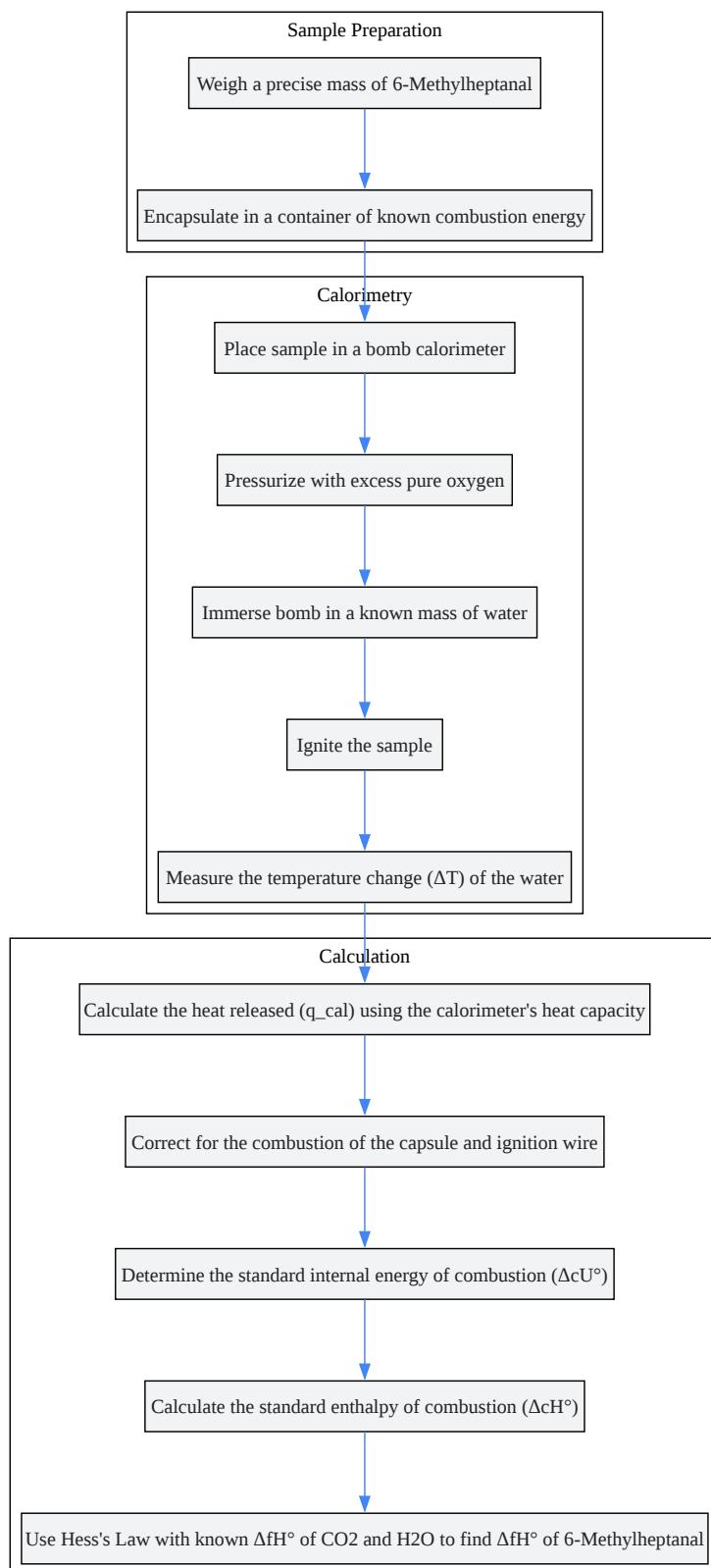
The following tables summarize the most reliable, albeit calculated, thermochemical and physical property data for **6-methylheptanal** available to date. These values have been

primarily sourced from the Cheméo database and are derived from established computational methods such as the Joback, Crippen, and McGowan methods.[\[1\]](#) It is critical to note that these are estimations and should be used with the understanding that experimental verification is required for definitive values.

Table 1: Calculated Thermochemical Properties of **6-Methylheptanal**[\[1\]](#)

Property	Value	Unit	Method
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-85.48	kJ/mol	Joback
Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-299.31	kJ/mol	Joback
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.24	kJ/mol	Joback
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	39.73	kJ/mol	Joback

Table 2: Other Calculated and Physical Properties of **6-Methylheptanal**[\[1\]](#)


Property	Value	Unit	Method/Source
Molecular Weight	128.21	g/mol	IUPAC
Normal Boiling Point (T _{boil})	430.66	K	Joback
Critical Temperature (T _c)	605.22	K	Joback
Critical Pressure (P _c)	2758.46	kPa	Joback
Normal Melting Point (T _{fus})	206.92	K	Joback
McGowan's Characteristic Volume (McVol)	125.150	ml/mol	McGowan
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.402	-	Crippen

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **6-methylheptanal** is not readily available, this section details the standard experimental methodologies that would be used to determine the key thermochemical properties of this and similar organic compounds.

The standard enthalpy of formation of a liquid organic compound like **6-methylheptanal** is typically determined experimentally using combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Methodology:

- A precisely weighed sample of **6-methylheptanal** is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".
- The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
- The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase that is measured with a high-precision thermometer.
- The heat capacity of the calorimeter is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.
- The standard enthalpy of combustion is calculated from the observed temperature change.
- Finally, the standard enthalpy of formation is calculated using Hess's law, from the enthalpies of formation of the combustion products (CO_2 and H_2O), which are well-established.

The heat capacity and standard entropy of **6-methylheptanal** can be determined using adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry

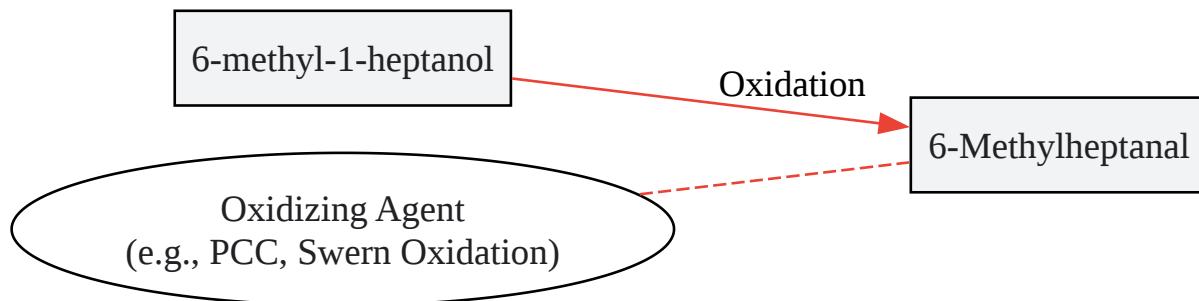
[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Methodology:

- A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
- The sample is cooled to a temperature close to absolute zero.
- A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.
- The heat capacity is calculated at various temperatures from the energy input and the temperature change.
- To determine the standard entropy, the heat capacity is measured from near 0 K up to the standard temperature (298.15 K).
- The entropy is then calculated by integrating the heat capacity divided by the temperature (C_p/T) with respect to temperature from 0 K to 298.15 K.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.


Methodology:

- The vapor pressure of **6-methylheptanal** is measured at several different temperatures using a static or dynamic apparatus.
- The Clausius-Clapeyron equation, in its integrated form ($\ln(P) = -\Delta_{\text{vap}}H^\circ/R * (1/T) + C$), is applied.
- A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$) is generated.
- The slope of this plot is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.
- The enthalpy of vaporization can be calculated from the slope of the line.

Synthesis Pathway of 6-Methylheptanal

A common and direct laboratory and potential industrial synthesis route for **6-methylheptanal** is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol.

Reaction Scheme: Oxidation of 6-methyl-1-heptanol

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-methylheptanal** via oxidation of 6-methyl-1-heptanol.

This reaction can be achieved using various oxidizing agents. For a selective oxidation that avoids over-oxidation to the carboxylic acid, reagents such as Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are typically employed. Biocatalytic methods using alcohol dehydrogenases also represent a viable and environmentally friendly alternative for this transformation.^[2]

Conclusion

This technical guide has presented the available calculated thermochemical data for **6-methylheptanal** and detailed the standard experimental protocols for the determination of these properties. While experimentally derived values are essential for high-precision applications, the provided data serves as a robust starting point for modeling and for understanding the energetic characteristics of this compound. The outlined experimental workflows provide a clear path for future research to establish definitive thermochemical values for **6-methylheptanal**. The included synthesis pathway offers context for the chemical accessibility of this important flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylheptanal (CAS 63885-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 6-Methylheptanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128093#thermochemical-data-for-6-methylheptanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com